molecular formula C21H27NO10 B170165 Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate CAS No. 126989-14-8

Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate

Cat. No. B170165
CAS RN: 126989-14-8
M. Wt: 453.4 g/mol
InChI Key: SGYUBTVCLVPOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate, commonly known as TNTC, is a chemical compound that has been extensively studied in scientific research due to its unique properties. TNTC is a tetraester derivative of 2,2,3,3-tetramethylcyclopropane-1,1-dicarboxylic acid and is used as a reference standard for the analysis of carboxylic acid metabolites in biological samples.

Mechanism of Action

The mechanism of action of TNTC is not fully understood. However, it is known to inhibit the activity of carboxylesterases, which are enzymes that play a key role in the metabolism of carboxylic acids in the body.
Biochemical and Physiological Effects:
TNTC has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of carboxylesterases in vitro and in vivo. It has also been shown to increase the levels of carboxylic acid metabolites in urine and plasma.

Advantages and Limitations for Lab Experiments

TNTC has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available and relatively inexpensive. However, one limitation of TNTC is that it is not a naturally occurring compound, which may limit its relevance to certain biological systems.

Future Directions

There are several future directions for research involving TNTC. One area of interest is the development of new methods for the analysis of carboxylic acid metabolites in biological samples. Another area of interest is the study of the role of carboxylesterases in drug metabolism and toxicity. Additionally, TNTC may have potential applications in the development of new drugs that target carboxylesterases.

Synthesis Methods

TNTC can be synthesized by reacting 2,2,3,3-tetramethylcyclopropane-1,1-dicarboxylic acid with ethyl nitrite and sodium ethoxide. The reaction yields TNTC as a white crystalline solid with a melting point of 138-140°C.

Scientific Research Applications

TNTC has been widely used in scientific research as a reference standard for the analysis of carboxylic acid metabolites in biological samples. It is also used as a model compound in the study of the metabolism of carboxylic acids in mammalian systems.

properties

CAS RN

126989-14-8

Molecular Formula

C21H27NO10

Molecular Weight

453.4 g/mol

IUPAC Name

tetraethyl 2-(4-nitrophenyl)propane-1,1,3,3-tetracarboxylate

InChI

InChI=1S/C21H27NO10/c1-5-29-18(23)16(19(24)30-6-2)15(13-9-11-14(12-10-13)22(27)28)17(20(25)31-7-3)21(26)32-8-4/h9-12,15-17H,5-8H2,1-4H3

InChI Key

SGYUBTVCLVPOCT-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC)C(=O)OCC

synonyms

2,2,4,4-Pentanetetracarboxylic acid, 3-(4-nitrophenyl)-, 1,2,4,4-tetraethyl ester

Origin of Product

United States

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